Cas no 799796-66-0 (2-Piperazinone,1-methyl-3-phenyl-)
2-Piperazinone,1-methyl-3-phenyl- is a heterocyclic compound featuring a piperazinone core substituted with a methyl group at the 1-position and a phenyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. Its piperazinone scaffold is of interest due to its role as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound's stability and functional group compatibility make it suitable for further derivatization, enabling the exploration of structure-activity relationships in drug discovery. Its well-defined chemical properties ensure reproducibility in research and industrial processes.
799796-66-0 structure
Product Name:2-Piperazinone,1-methyl-3-phenyl-
CAS No:799796-66-0
MF:C11H14N2O
MW:190.241662502289
MDL:MFCD28347678
CID:556845
PubChem ID:11286960
Update Time:2025-05-27
2-Piperazinone,1-methyl-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperazinone,1-methyl-3-phenyl-
- 1-METHYL-3-PHENYLPIPERAZIN-2-ONE
- Piperazinone, 1-methyl-3-phenyl- (9CI)
- 1-methyl-2-oxo-3-phenylpiperazine
- AG-H-20466
- AGN-PC-0061C1
- KB-219264
- Piperazinone, 1-methyl-3-phenyl-
- SureCN6068770
- 1-methyl(phenyl)-piperazin-2-one
- 799796-66-0
- Piperazinone,1-methyl-3-phenyl-(9ci)
- EN300-6766510
- GHFORXSVFVCFSN-UHFFFAOYSA-N
- FT-0700558
- SCHEMBL6068770
- DTXSID10461209
- CS-B1169
- DB-277788
-
- MDL: MFCD28347678
- Inchi: 1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
- InChI Key: GHFORXSVFVCFSN-UHFFFAOYSA-N
- SMILES: O=C1C(C2C=CC=CC=2)NCCN1C
Computed Properties
- Exact Mass: 190.110613074g/mol
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 32.3Ų
2-Piperazinone,1-methyl-3-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0990962-1g |
1-methyl-3-phenylpiperazin-2-one hydrochloride |
799796-66-0 | 95% | 1g |
$820 | 2024-08-02 | |
| Chemenu | CM322265-1g |
1-Methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95%+ | 1g |
$1083 | 2022-09-28 | |
| Enamine | EN300-6766510-0.05g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 0.05g |
$908.0 | 2025-03-12 | |
| Enamine | EN300-6766510-0.1g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 0.1g |
$951.0 | 2025-03-12 | |
| Enamine | EN300-6766510-0.25g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 0.25g |
$995.0 | 2025-03-12 | |
| Enamine | EN300-6766510-0.5g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 0.5g |
$1038.0 | 2025-03-12 | |
| Enamine | EN300-6766510-1.0g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 1.0g |
$1081.0 | 2025-03-12 | |
| Enamine | EN300-6766510-2.5g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 2.5g |
$2257.0 | 2025-03-12 | |
| Enamine | EN300-6766510-5.0g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 5.0g |
$4448.0 | 2025-03-12 | |
| Enamine | EN300-6766510-10.0g |
1-methyl-3-phenylpiperazin-2-one |
799796-66-0 | 95.0% | 10.0g |
$8668.0 | 2025-03-12 |
2-Piperazinone,1-methyl-3-phenyl- Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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